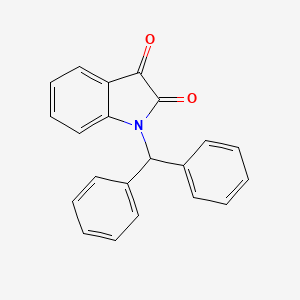
1-(diphenylmethyl)-1H-indole-2,3-dione
Vue d'ensemble
Description
“1-(diphenylmethyl)-1H-indole-2,3-dione” is a chemical compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The diphenylmethyl group is a common functional group in organic chemistry, often involved in various chemical reactions .
Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving “1-(diphenylmethyl)-1H-indole-2,3-dione”. The reactivity of this compound would likely be influenced by the presence of the indole ring and the diphenylmethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “1-(diphenylmethyl)-1H-indole-2,3-dione”, one might expect properties typical of aromatic compounds, such as relatively high stability and low reactivity .
Applications De Recherche Scientifique
Synthetic Intermediate
This compound serves as a versatile synthetic intermediate in organic chemistry. It can be used to synthesize a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the construction of complex molecular architectures through various organic reactions .
Photopolymerization Initiator
Due to its structural properties, 1-Benzhydrylindoline-2,3-dione can act as an electron acceptor and is used in the design of photoinitiators for polymerization. This application is crucial in the development of photoresists and other materials used in the electronics industry .
Dye Synthesis for Solar Cells
The electron-accepting characteristics of 1-Benzhydrylindoline-2,3-dione make it an important component in the synthesis of dyes for solar cells. These dyes can enhance the efficiency of photovoltaic cells by improving light absorption and charge transfer processes .
Biological Activity and Drug Design
1-Benzhydrylindoline-2,3-dione: derivatives are investigated for their biological activities. They are used in the design of drugs for various diseases, including Alzheimer’s and AIDS, due to their structural similarity to other biologically active indanone derivatives .
Non-Linear Optical (NLO) Applications
This compound is also used in the field of non-linear optics. It can be incorporated into materials that exhibit NLO properties, which are essential for applications like optical switching, modulation, and telecommunication devices .
Biosensing and Bioimaging
In biosensing and bioimaging, 1-Benzhydrylindoline-2,3-dione derivatives can be utilized due to their fluorescent properties. They can be designed to react with specific biological targets, providing a means to detect or image biological processes .
Organic Electronics
Lastly, the compound finds use in organic electronics. Its ability to transport electrons makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices that require organic semiconductors .
Safety and Hazards
Orientations Futures
The future directions for research on “1-(diphenylmethyl)-1H-indole-2,3-dione” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Propriétés
IUPAC Name |
1-benzhydrylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(21(20)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWDFMHULDPTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4C(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365735 | |
| Record name | 1-(diphenylmethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diphenylmethyl)-1H-indole-2,3-dione | |
CAS RN |
94878-41-8 | |
| Record name | 1-(diphenylmethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



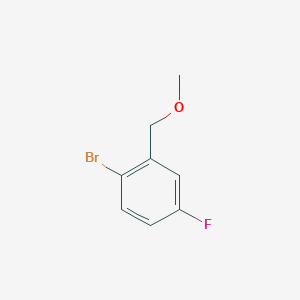

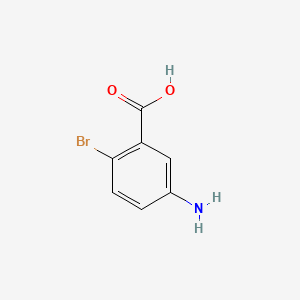
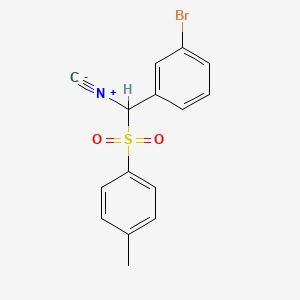

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)
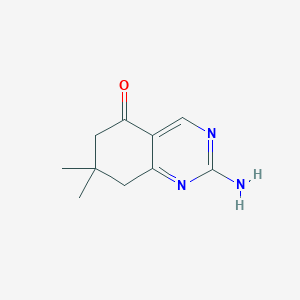
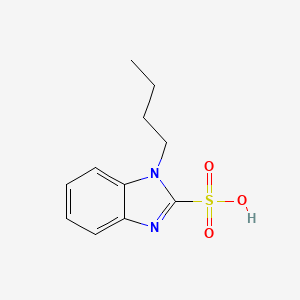
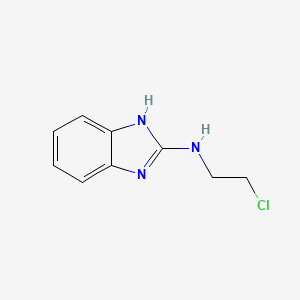
![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)